Tachystatin C
Description
Overview of Antimicrobial Peptides (AMPs) as Innate Immune Effectors
Antimicrobial peptides (AMPs) are crucial components of the innate immune system across a wide range of organisms, from invertebrates to mammals. mdpi.com These naturally occurring molecules provide a first line of defense against invading pathogens, including bacteria, fungi, and viruses. mdpi.comnih.gov Typically, AMPs are small, cationic peptides, although their net charge and hydrophobicity can vary significantly. mdpi.com Their mechanism of action often involves interaction with and disruption of microbial cell membranes, a process that is less likely to induce microbial resistance compared to conventional antibiotics. nih.gov The diversity in structure and function of AMPs makes them a subject of intense research for potential therapeutic applications. nih.gov
Discovery and Isolation of Tachystatin C from Natural Sources
This compound is a member of the tachystatin family of antimicrobial peptides, which also includes Tachystatin A and Tachystatin B. frontiersin.orgnih.gov These peptides were first identified and isolated from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. researchgate.net Hemocytes are the blood cells of this ancient marine arthropod and are known to store these peptides in small granules, releasing them into the hemolymph in response to an immune challenge. researchgate.net Among the tachystatins, this compound has been noted as the most effective against a broad spectrum of microbes. researchgate.net The discovery of tachystatins highlighted a family of peptides with significant antimicrobial activity, playing a role in the innate immunity of the horseshoe crab. longdom.org
Structural Characterization and Classification of this compound
The structural features of this compound distinguish it from other members of its family and contribute to its potent antimicrobial activity. While Tachystatin A and B are homologous, this compound does not share significant sequence similarity with them. researchgate.net
This compound is a 41-residue peptide. researchgate.net Its primary structure, or amino acid sequence, shows some similarity to insecticidal neurotoxins found in spider venoms. frontiersin.orgresearchgate.net This sequence similarity suggests a possible evolutionary relationship between tachystatins and certain spider neurotoxins, given that horseshoe crabs are evolutionarily related to spiders. frontiersin.org
Table 1: Amino Acid Sequence of this compound | | | | | | | | | | | | | | | | | | | | | | |---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---| | 1 | Asp | 11 | Lys | 21 | Thr | 31 | Leu | | 2 | Tyr | 12 | Cys | 22 | Trp | 32 | Arg | | 3 | Asp | 13 | Ala | 23 | Ser | 33 | Cys | | 4 | Trp | 14 | Thr | 24 | Pro | 34 | Lys | | 5 | Ser | 15 | Tyr | 25 | Arg | 35 | Ala | | 6 | Leu | 16 | Gly | 26 | Asn | 36 | Phe | | 7 | Arg | 17 | Gln | 27 | Cys | 37 | Arg | | 8 | Gly | 18 | Lys | 28 | Cys | 38 | Cys | | 9 | Pro | 19 | Cys | 29 | Trp | 39 | Arg | | 10 | Pro | 20 | Arg | 30 | Asn | 40 | Pro | | | | | | | | | | 41 | Arg |
Source: BOC Sciences
The three-dimensional structure of tachystatins is characterized by a cysteine-stabilized triple-stranded β-sheet. wikipedia.orgnih.govresearchgate.net This structural motif is crucial for their function. This compound, in particular, forms an amphiphilic β-sheet at its C-terminal end, which is believed to be responsible for its cytotoxic and cell-lysing activities. nih.govresearchgate.net The presence of multiple cysteine residues allows for the formation of disulfide bonds, which stabilize this β-sheet structure. mdpi.com Specifically, the structure of tachystatins is stabilized by three disulfide bonds. frontiersin.orgmdpi.com This compact, folded structure is a common feature among many membrane-interactive peptides. wikipedia.orgnih.gov
The arrangement of the three disulfide bridges in tachystatins forms a structural motif known as an inhibitory cystine-knot (ICK). longdom.orgwikipedia.orgnih.gov In this motif, two disulfide bonds and the intervening backbone segments create a ring, which is then threaded by the third disulfide bond. wikipedia.org This "knotted" structure confers exceptional stability against heat and enzymatic degradation. longdom.orgwikipedia.org The ICK motif is found in a variety of peptides from different organisms, including spider and mollusc toxins, and is often associated with potent biological activities. wikipedia.org While tachystatins share this structural fold, unlike many venom-derived knottins that target ion channels, they exhibit a broad spectrum of antimicrobial activity. longdom.orgnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Tachystatin A |
| Tachystatin B |
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
DYDWSLRGPPKCATYGQKCRTWSPRNCCWNLRCKAFRCRPR |
Origin of Product |
United States |
Biological Origin and Evolutionary Context of Tachystatin C
Natural Occurrence in Tachypleus tridentatus (Horseshoe Crab) Hemocytes
Tachystatin C is naturally found within the granular hemocytes of the horseshoe crab Tachypleus tridentatus. researchgate.netnih.govfrontiersin.orgacs.org These specialized blood cells are crucial components of the horseshoe crab's innate immune system, acting as a first line of defense against invading pathogens. frontiersin.orgnih.gov The tachystatins, including this compound, are stored in the small granules of these hemocytes and are released in response to microbial threats. uniprot.orguniprot.org
The discovery of this compound, along with Tachystatins A and B, highlighted a family of antimicrobial peptides with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria, as well as fungi. nih.govacs.org Among them, this compound was found to be the most effective. nih.govacs.org A key feature of all tachystatins is their significant ability to bind to chitin (B13524), a major component of fungal cell walls and the exoskeletons of many invertebrates. nih.gov This binding is directly linked to their antifungal properties. nih.gov For instance, fluorescence-labeled this compound was observed to stain the chitin-rich septum between a mother yeast cell and its bud, suggesting that chitin is a primary target on the fungal cell wall. nih.gov
Evolutionary Relationships with Other Bioactive Peptides
The evolutionary context of this compound is particularly fascinating, revealing deep connections to other bioactive peptides, most notably neurotoxins found in spiders. This relationship provides a window into the ancient origins and functional diversification of these molecules.
Insights into Ancestral Peptide Evolution
The close evolutionary relationship between horseshoe crabs and spiders, both belonging to the subphylum Chelicerata, suggests that tachystatins and spider neurotoxins may have evolved from a common ancestral peptide. nih.govfrontiersin.orgnih.govfrontiersin.org This ancestral molecule likely possessed the stable ICK scaffold, which was then adapted for different functions through evolutionary pressures—defense against microbes in the case of tachystatins and predation or defense in the case of spider toxins.
The structural homology between these peptides from such ancient lineages offers a glimpse into the molecular toolkit of early arthropods. frontiersin.orgnih.gov The functional divergence from a shared structural framework is a classic example of neofunctionalization, where a duplicated gene evolves a new function. It is hypothesized that peptides like Tachystatin B, which have antimicrobial but not neurotoxic activity, might represent a more ancestral form in this evolutionary history. researchgate.net The study of these peptides continues to provide valuable insights into the ancient origins and diversification of innate immune mechanisms. frontiersin.org
Molecular and Cellular Mechanisms of Action
Interaction with Microbial Cell Wall Components
A crucial initial step in the antimicrobial action of Tachystatin C is its ability to recognize and bind to specific molecules within the cell walls of fungi and bacteria. This targeted binding is a key determinant of its activity and specificity.
Chitin (B13524) Binding Affinity and its Role in Antifungal Activity
This compound, along with other members of the tachystatin family, demonstrates a significant binding affinity for chitin, a primary structural component of fungal cell walls. nih.govfrontiersin.orgasm.org This interaction is considered a causal factor in its antifungal activity. nih.gov Studies using fluorescence-labeled this compound have shown that it specifically stains the septum between the mother cell and bud in budding yeast, a region known to be rich in chitin. acs.orgresearchgate.net This suggests that chitin is the primary substance on the fungal cell wall that this compound recognizes. acs.orgresearchgate.net The binding of this compound to chitin is believed to cause morphological changes in fungi, ultimately inhibiting their growth. nih.govfrontiersin.org
While Tachystatins A and B also bind to chitin, this compound is noted for its strong cell lysis activity against fungal cells like Pichia pastoris. nih.govresearchgate.net This indicates that while chitin binding is a critical first step for all tachystatins, the subsequent lytic mechanism of this compound is more potent. The structural basis for this chitin-binding activity is thought to involve a short antiparallel β-sheet with an inhibitory cystine-knot (ICK) motif, a feature also found in other chitin-binding peptides. nih.govresearchgate.net
| Tachystatin Member | Chitin Binding | Observed Antifungal Effect | Reference |
|---|---|---|---|
| Tachystatin A | Yes | Causes morphological changes. | |
| Tachystatin B | Yes | Causes morphological changes. | nih.gov |
| This compound | Yes | Strong cell lysis activity against Pichia pastoris. Stains chitin-rich regions. | nih.govacs.orgresearchgate.net |
Interaction with Lipopolysaccharide (LPS) in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), which serves as a primary target for many antimicrobial peptides. This compound interacts with LPS, which is a crucial step in its antibacterial mechanism against these pathogens. nih.govmost.gov.bd This interaction is facilitated by the cationic nature of the peptide, which allows it to displace divalent cations like Mg2+ and Ca2+ that stabilize the LPS layer. ubc.ca This displacement leads to local disturbances and permeabilization of the outer membrane, a process often referred to as self-promoted uptake. ubc.ca This allows this compound to traverse the outer membrane and gain access to the inner cytoplasmic membrane. ubc.ca The ability of this compound to bind to LPS is a key factor in its growth-inhibitory activity against Gram-negative bacteria. nih.gov
Potential Interactions with Lipoteichoic Acids in Gram-Positive Bacteria
The cell walls of Gram-positive bacteria are characterized by the presence of teichoic and lipoteichoic acids (LTA). mdpi.com While direct, detailed studies on the specific interaction between this compound and LTA are less documented, it is proposed that this compound recognizes and interacts with lipoteichoic acids in Gram-positive bacteria. researchgate.net This interaction is likely mediated by electrostatic forces between the cationic peptide and the negatively charged LTA molecules. mdpi.com This initial binding to LTA is considered a prerequisite for its antimicrobial activity against Gram-positive bacteria, allowing the peptide to accumulate at the cell surface before disrupting the cytoplasmic membrane. mdpi.comresearchgate.net
Membrane Interaction and Disruption Mechanisms
Following its initial binding to cell wall components, this compound proceeds to interact with and disrupt the microbial cell membrane, leading to cell death.
Role of Amphiphilic β-sheet in C-Terminal for Cytolytic Activity
A key structural feature of this compound that distinguishes it from Tachystatins A and B is the presence of an amphiphilic β-sheet at its C-terminus. nih.govnih.gov This structure, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the sheet, is fundamental to its cytolytic and hemolytic activities. nih.govnih.govresearchgate.net The amphiphilic nature of this domain facilitates the partitioning of the peptide into the microbial membrane. researchgate.net This structural motif is considered the basis for the potent cell lysis capability of this compound. nih.gov
Intracellular Targets and Modulated Pathways
The precise mechanisms by which this compound may interact with intracellular nucleic acids like DNA and RNA are not extensively detailed in current research. However, the potential for such interactions is suggested by the behavior of other antimicrobial peptides (AMPs) isolated from the same source, the horseshoe crab Tachypleus tridentatus. For instance, the peptide Tatritin, also found in the horseshoe crab, may inhibit pathogenic microorganisms by directly binding to DNA, among other targets. researchgate.netfrontiersin.org Similarly, Tachyplesin I, another related peptide, has been shown to bind to the minor groove of DNA. ubc.ca These findings in functionally related peptides suggest that interaction with nucleic acids could be a possible, though not yet confirmed, aspect of the intracellular mechanism of action for peptides within this family. ubc.catandfonline.com The binding of proteins to nucleic acids is a fundamental process involving electrostatic interactions, hydrogen bonding, and other forces that can lead to the inhibition of critical cellular processes like replication and transcription. thermofisher.commdpi.com
This compound is known to exert a strong lytic effect on target cells, a direct and terminal outcome for the affected microbe. nih.gov Research has demonstrated that this compound causes morphological changes in budding yeast and possesses a potent cell lysis capability. nih.govnih.gov While cell lysis is a definitive end-point, the specific upstream cellular processes that this compound modulates, such as programmed cell death (apoptosis) or cellular stress responses, are not clearly defined in the available literature. In other antimicrobial peptide systems, the induction of apoptosis is a known mechanism; for example, some peptides trigger the generation of reactive oxygen species in Candida albicans, leading to apoptotic cell death. mdpi.com However, direct evidence linking this compound to the modulation of specific apoptotic or stress response pathways remains an area for further investigation.
Potential Nucleic Acid Interaction (DNA, RNA)
Specificity of Action Across Microbial Taxa
This compound demonstrates a broad spectrum of antimicrobial activity, exhibiting inhibitory effects against Gram-negative and Gram-positive bacteria as well as fungi. nih.govnih.govbicnirrh.res.in It is considered the most potent among the Tachystatin family of peptides. nih.govmost.gov.bdresearchgate.net The specificity of its action is attributed to its ability to recognize and interact with distinct molecular components present in the cell walls of different microbial taxa. researchgate.net
This compound exhibits strong growth inhibitory activity against Gram-negative bacteria. researchgate.netfrontiersin.orgnih.govnih.govmdpi.com The mechanism of action against these microbes involves a specific interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.net This interaction is a key step that precedes the disruption of the cell membrane and subsequent cell death. Other peptides from the horseshoe crab, such as the anti-LPS factor and Tachyplesins, also display a high affinity for LPS, underscoring the importance of this molecule as a target for the innate immune defenses of this ancient arthropod. frontiersin.orgnih.gov
The antimicrobial spectrum of this compound includes potent activity against Gram-positive bacteria. researchgate.netfrontiersin.orgnih.govnih.govmdpi.com Its mechanism in this context is differentiated by the specific recognition of lipoteichoic acids, which are major components of the cell wall of Gram-positive bacteria. researchgate.net This targeted interaction facilitates the peptide's disruptive effects on the bacterial cell.
This compound is a highly effective antifungal agent. researchgate.netfrontiersin.orgnih.govnih.govmdpi.com Studies have documented its activity against yeasts such as Candida albicans and Pichia pastoris. nih.govfrontiersin.org The primary mechanism of its antifungal action is its significant binding affinity for chitin, a structural polysaccharide found in fungal cell walls. researchgate.netfrontiersin.orgnih.govnih.gov This interaction is causally linked to its antifungal effect. nih.gov Experiments using fluorescence-labeled this compound revealed that the peptide specifically stains the septum between a mother cell and its bud in yeast—a region known to be rich in chitin. nih.gov This binding leads to observable morphological changes and ultimately, a strong cell lysis activity against fungal cells. nih.govnih.gov
Table 1: Summary of this compound's Microbial Specificity and Mechanism
| Target Microbial Taxon | Key Molecular Target | Observed Effect |
| Gram-Negative Bacteria | Lipopolysaccharide (LPS) researchgate.net | Growth inhibition nih.govnih.gov |
| Gram-Positive Bacteria | Lipoteichoic Acid researchgate.net | Growth inhibition nih.govnih.gov |
| Fungi | Chitin researchgate.netnih.govnih.gov | Morphological changes, cell lysis nih.gov |
Biological Activities and Preclinical Mechanistic Studies
Antifungal Activity Characterization
Tachystatin C exhibits potent antifungal activity against a range of fungi, including Candida albicans and Pichia pastoris. frontiersin.org Its mechanism of action is closely linked to its ability to bind to chitin (B13524), a key structural component of fungal cell walls. nih.gov This interaction is believed to be a primary step in its antifungal process, leading to significant morphological changes and eventual cell death. nih.gov Among the tachystatins, this compound has been identified as the most effective antifungal agent. nih.gov
Induction of Morphological Changes in Fungi
A key feature of this compound's antifungal action is the induction of profound morphological changes in susceptible fungi. nih.govnih.gov Studies on budding yeast have revealed that tachystatins can cause alterations in the fungal cell structure. nih.gov This is attributed to the peptide's interaction with chitin, particularly in the septum region between the mother cell and the bud. nih.gov Fluorescence-labeled this compound has been observed to stain this chitin-rich area, suggesting that chitin is the primary recognition site on the fungal cell wall. nih.gov This binding disrupts the normal cell division process and leads to aberrant morphologies. nih.govnih.gov
Cellular Lysis Activity Against Fungi
In addition to inducing morphological changes, this compound possesses strong cell lysis capabilities against fungi. nih.govresearchgate.net This lytic activity is a direct consequence of the disruption of the fungal cell wall and membrane integrity. researcher.life The binding of this compound to chitin is a critical initiating event that ultimately leads to the breakdown of the cell, releasing its contents and causing cell death. nih.gov This potent lytic effect underscores the efficacy of this compound as an antifungal peptide. researchgate.netresearchgate.net
Antibacterial Activity Characterization
This compound demonstrates a broad spectrum of antibacterial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov This wide-ranging activity makes it a versatile antimicrobial peptide. mdpi.com Of the different tachystatins isolated, this compound has been reported to be the most potent in its antibacterial action. nih.gov The exact mechanisms underlying its antibacterial effects are multifaceted, likely involving interactions with bacterial cell wall components and subsequent disruption of cellular processes. nih.govmost.gov.bd
Hemolytic Activity and its Mechanistic Basis
Unlike other members of the tachystatin family, such as Tachystatin A and B, this compound exhibits hemolytic activity. nih.gov This means it has the ability to lyse red blood cells. The structural basis for this difference in activity, despite the similar cysteine-stabilized structures among the tachystatins, is an area of ongoing investigation. nih.gov It is hypothesized that specific amino acid sequences or conformational features present in this compound, but absent in the other tachystatins, are responsible for its interaction with and subsequent disruption of erythrocyte membranes.
Computational and In Silico Analysis of Receptor Interactions
Computational methods, including molecular docking and dynamics simulations, have been employed to investigate the interaction of this compound with various biological receptors. preprints.orgresearchgate.netresearchgate.netresearchgate.net These studies provide valuable insights into the molecular basis of its activities and its potential for therapeutic applications.
Molecular Docking and Dynamics Simulations with Biological Receptors
Molecular docking studies have explored the binding of this compound to several key receptors involved in cardiovascular diseases and inflammation, such as Angiotensin-Converting Enzyme 2 (ACE2), C-Reactive Protein (CRP), Matrix Metalloproteinase-9 (MMP9), NOD-like Receptor Pyrin Domain-Containing 3 (NLRP3), and Toll-like Receptor 4 (TLR4). researcher.lifepreprints.orgresearchgate.netresearchgate.net
ACE2: Tachystatin demonstrated a strong binding affinity for ACE2, with a HADDOCK score of -102.0 ± 3.7 a.u. and a binding energy of -10.7 kcal/mol. preprints.org Molecular dynamics simulations indicated that it forms more stable and energetically favorable interactions with ACE2 compared to a standard inhibitor, as evidenced by a higher average number of hydrogen bonds (53) and a more favorable potential energy (-660,317.634 kcal/mol). preprints.org
CRP: While Subtilisin A and Protegrin-1 showed more favorable binding energies to CRP, Tachystatin's interactions have also been analyzed. preprints.org
MMP9: Tachystatin exhibited strong binding to MMP9, with a HADDOCK score of -136.4 ± 3.4 a.u. and a binding energy of -12.2 kcal/mol. preprints.org It also showed better structural stability in complex with MMP9 compared to a standard inhibitor, with a lower average Root Mean Square Deviation (RMSD) value (2.209 Å) and a more favorable potential energy (-195,363.451 kcal/mol). preprints.org
NLRP3: Tachystatin displayed a superior binding affinity for NLRP3, with an average binding energy of -69.20 kcal/mol, outperforming the standard inhibitor. preprints.org It also formed a higher number of hydrogen bonds (49) and had the most favorable potential energy (-1,467,888.897 kcal/mol), indicating highly stable interactions. preprints.org
TLR4: In complexes with TLR4, Tachystatin demonstrated strong intermolecular contacts, including 24 charged-apolar and 26 polar-apolar interactions. preprints.org It also exhibited better structural stability with a lower average RMSD value (2.914 Å) compared to a standard inhibitor. preprints.org
These computational analyses highlight the potential of this compound to interact with and modulate the activity of these important biological receptors. preprints.orgresearchgate.netresearchgate.net
Table 1: Molecular Docking and Dynamics Simulation Data for this compound
| Receptor | HADDOCK Score (a.u.) | Binding Energy (kcal/mol) | Average Hydrogen Bonds | Potential Energy (kcal/mol) | Average RMSD (Å) |
|---|---|---|---|---|---|
| ACE2 | -102.0 ± 3.7 | -10.7 | 53 | -660,317.634 | Data not available |
| CRP | Data not available | Data not available | Data not available | Data not available | Data not available |
| MMP9 | -136.4 ± 3.4 | -12.2 | 13 | -195,363.451 | 2.209 |
| NLRP3 | Data not available | -69.20 | 49 | -1,467,888.897 | Data not available |
| TLR4 | Data not available | Data not available | Data not available | Data not available | 2.914 |
Table of Compounds
| Compound Name |
|---|
| Tachystatin A |
| Tachystatin B |
| This compound |
| Angiotensin-Converting Enzyme 2 (ACE2) |
| C-Reactive Protein (CRP) |
| Matrix Metalloproteinase-9 (MMP9) |
| NOD-like Receptor Pyrin Domain-Containing 3 (NLRP3) |
| Toll-like Receptor 4 (TLR4) |
| Subtilisin A |
| Protegrin-1 |
| Candida albicans |
Quantitative Insights into Binding Energies and Stability of Complexes
Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, have provided significant quantitative insights into the binding affinities and stability of this compound complexes with various protein targets. These studies are crucial for understanding the molecular basis of this compound's biological activities.
Recent computational analyses have investigated the interactions between antimicrobial peptides (AMPs), including Tachystatin, and key receptors associated with infection-related cardiovascular diseases. preprints.orgresearchgate.netnih.govnih.gov These studies utilized molecular docking to predict binding affinities and 100 ns MD simulations to confirm the stability of the resulting complexes, with binding energies quantified through Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) calculations. preprints.orgresearchgate.netnih.gov
When docked with Angiotensin-Converting Enzyme 2 (ACE2), Tachystatin demonstrated a strong binding affinity. preprints.orgnih.gov It achieved a HADDOCK score of -102.0 ± 3.7 arbitrary units (a.u.) and a calculated binding energy of -10.7 kcal/mol, which is more favorable than the standard inhibitor DX600 peptide (-8.6 kcal/mol). preprints.orgnih.gov The stability of the Tachystatin-ACE2 complex is supported by a low root-mean-square deviation (RMSD) value of 1.5 ± 0.0 Å. preprints.orgresearchgate.net The interaction is characterized by strong energetic components, with a van der Waals energy of -48.4 ± 4.4 kcal/mol and an electrostatic energy of -220.9 ± 32.4 kcal/mol. preprints.orgnih.gov Furthermore, MM/PBSA calculations revealed an average binding energy of -61.58 kcal/mol for the Tachystatin-ACE2 complex, significantly stronger than the -22.28 kcal/mol observed for the DX600 peptide. preprints.org
Tachystatin also exhibited potent binding to Matrix Metalloproteinase-9 (MMP9), with a HADDOCK score of -136.4 ± 3.4 a.u. and a binding energy of -12.2 kcal/mol. preprints.orgnih.gov Molecular dynamics simulations indicated that the Tachystatin-MMP9 complex has better structural stability compared to the complex with the DX600 peptide, showing a lower average RMSD (2.209 Å vs. 2.555 Å). preprints.org The stability is further suggested by a higher average number of hydrogen bonds (13) and a more favorable potential energy (-195,363.451 kcal/mol) compared to the standard inhibitor. preprints.org
The binding potential of Tachystatin extends to other inflammatory and immune receptors. In complexes with the NLRP3 inflammasome, Tachystatin showed a binding affinity of -69.20 kcal/mol, outperforming the standard inhibitor DX600 (-44.35 kcal/mol). preprints.org The Tachystatin-NLRP3 complex demonstrated good structural stability with an average RMSD of 3.459 Å and was energetically highly favorable, with the most favorable potential energy (-1,467,888.897 kcal/mol) and a high number of hydrogen bonds (49) among the tested peptides. preprints.org For Toll-like receptor 4 (TLR4), Tachystatin displayed a favorable binding energy of -59.69 kcal/mol. preprints.org
These computational findings consistently highlight Tachystatin's strong binding affinities and the formation of stable complexes with multiple key protein targets. preprints.orgresearchgate.netnih.govnih.gov
Data Tables
Table 1: Molecular Docking Parameters for Tachystatin Complexes
| Target Protein | HADDOCK Score (a.u.) | Binding Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | RMSD (Å) |
| ACE2 | -102.0 ± 3.7 preprints.orgresearchgate.net | -10.7 preprints.orgresearchgate.netnih.gov | -48.4 ± 4.4 preprints.orgnih.gov | -220.9 ± 32.4 preprints.orgnih.gov | 1.5 ± 0.0 preprints.orgresearchgate.net |
| MMP9 | -136.4 ± 3.4 preprints.orgnih.gov | -12.2 preprints.orgnih.gov | N/A | N/A | N/A |
Data sourced from computational molecular docking studies. preprints.orgresearchgate.netnih.gov "N/A" indicates data not available in the provided sources.
Table 2: Binding and Stability Insights from Molecular Dynamics (MD) & MM/PBSA
| Target Protein | Average Binding Energy (kcal/mol) (MM/PBSA) | Average RMSD (Å) | Average Hydrogen Bonds | Potential Energy (kcal/mol) |
| ACE2 | -61.58 preprints.org | 3.327 preprints.org | 16 preprints.org | -143,351.144 preprints.org |
| MMP9 | N/A | 2.209 preprints.org | 13 preprints.org | -195,363.451 preprints.org |
| NLRP3 | -69.20 preprints.org | 3.459 preprints.org | 49 preprints.org | -1,467,888.897 preprints.org |
| TLR4 | -59.69 preprints.org | N/A | N/A | N/A |
Data sourced from 100 ns molecular dynamics simulations and MM/PBSA calculations. preprints.org "N/A" indicates data not available in the provided sources.
Structure Activity Relationship Sar and Analogue Design
Identification of Key Residues and Structural Motifs for Bioactivity
The antimicrobial specificity and efficacy of Tachystatin C are determined by distinct structural motifs and key amino acid residues that facilitate interactions with microbial targets. Unlike Tachystatins A and B, this compound possesses a unique structural architecture that contributes to its broad-spectrum activity. researchgate.net
A critical feature of this compound is the presence of an amphiphilic β-sheet at its C-terminus. researchgate.netnih.gov This motif, where hydrophobic and hydrophilic amino acids are segregated on opposite faces of the sheet, is believed to drive the peptide's partitioning into microbial membranes. This interaction is fundamental to its potent hemolytic and cell lysis capabilities, particularly observed against fungi like Pichia pastoris. researchgate.netresearchgate.net
This compound's bioactivity stems from its ability to recognize and bind to specific molecules on the surfaces of different types of pathogens. researchgate.net Research indicates that it interacts with:
Lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. researchgate.net
Lipoteichoic acids present in the cell wall of Gram-positive bacteria. researchgate.net
Chitin (B13524) , a key component of fungal cell walls. researchgate.netfrontiersin.org
The binding to chitin is a significant aspect of its antifungal mechanism. Studies using fluorescently-labeled this compound have shown that it specifically stains the chitin-rich septal region between mother and budding yeast cells, suggesting that chitin is a primary recognition site on the fungal cell wall. researchgate.net While the precise residues for this interaction in this compound are still under full investigation, comparisons with the structurally similar peptide Tatritin suggest that certain aromatic residues, such as tryptophan and tyrosine, could be important for the chitin-binding property. nih.gov Furthermore, computational analyses have underscored the importance of specific charged and hydrophobic residues in stabilizing the complex between Tachystatin and its target receptors through electrostatic and van der Waals forces. nih.gov
Table 1: Key Structural Motifs of this compound and Their Bioactivity
| Structural Motif/Region | Key Function(s) | Target Molecule(s) |
| Amphiphilic C-terminal β-sheet | Drives membrane partitioning, cell lysis, hemolytic activity. researchgate.netnih.gov | Microbial cell membranes |
| Chitin-binding site | Fungal cell wall recognition, initiation of antifungal action. researchgate.netresearchgate.net | Chitin |
| LPS-binding site | Recognition of Gram-negative bacteria. researchgate.net | Lipopolysaccharide |
| Lipoteichoic acid-binding site | Recognition of Gram-positive bacteria. researchgate.net | Lipoteichoic acid |
| Inhibitor Cystine Knot (ICK) | Confers high structural stability. nih.govresearchgate.net | N/A (Structural Core) |
Role of Disulfide Bonds in Peptide Conformation and Activity
The structural integrity and stability of this compound are heavily dependent on its three intramolecular disulfide bonds. frontiersin.org These covalent cross-links, formed between six conserved cysteine residues, are not randomly arranged. Instead, they form a highly stable and intricate architecture known as an Inhibitor Cystine Knot (ICK). nih.govresearchgate.net
The ICK motif is characterized by a unique topology where one disulfide bond passes through a macrocycle formed by the two other disulfide bridges and the intervening sections of the peptide backbone. researchgate.net This threaded arrangement provides exceptional rigidity and stability to the peptide, making it highly resistant to thermal, chemical, and enzymatic degradation. researchgate.net This stability is crucial for the peptide to maintain its active conformation in diverse physiological environments. The specific disulfide connectivity is essential for maintaining the correct fold of the peptide, including the bioactive C-terminal amphiphilic β-sheet, thereby ensuring its potent antimicrobial function. The ICK motif found in this compound is nearly identical to that in the peptide Tatritin, highlighting a conserved structural framework crucial for the function of this family of antimicrobial peptides. nih.gov
Rational Design and Synthesis of this compound Analogues
While specific synthetic analogues of this compound are not extensively documented in the reviewed literature, the principles of rational peptide design provide a clear framework for their development. The goal of creating such analogues is to improve upon the natural peptide's properties, such as enhancing its activity against specific pathogens, reducing potential cytotoxicity, or increasing its stability.
The design process would leverage the detailed structure-activity relationship data. For instance, modifications could be focused on the amphiphilic C-terminal β-sheet. By systematically substituting amino acids in this region, it may be possible to modulate its hydrophobicity and charge distribution to optimize lytic activity against microbial membranes while minimizing effects on host cells. nih.gov Another approach involves targeting the residues implicated in binding to microbial surface molecules like chitin or LPS. researchgate.netnih.gov Enhancing the affinity for these targets through directed mutagenesis could lead to analogues with greater potency and specificity. The use of single amino acid substitution has been demonstrated as a valuable technique for the rational design of other antimicrobial peptides to achieve enhanced activity. mdpi.com
Impact of Specific Amino Acid Substitutions and Modifications on Biological Activity
Drawing from studies on other antimicrobial peptides with similar structural features, the impact of specific amino acid substitutions in this compound can be predicted. Modifications would likely have the most significant effects if targeted to the key functional regions identified in its structure.
Hydrophobicity and Amphiphilicity: Altering the hydrophobic residues (e.g., leucine (B10760876), tryptophan) within the C-terminal amphiphilic β-sheet would directly impact its interaction with cell membranes. Increasing hydrophobicity, for example by substituting less hydrophobic amino acids with leucine or phenylalanine, often correlates with stronger antimicrobial activity, as seen in other peptides. nih.gov However, this must be balanced, as excessive hydrophobicity can also lead to increased non-specific cytotoxicity.
Charge: The net positive charge of this compound is crucial for its initial electrostatic attraction to negatively charged microbial surfaces. Substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine could enhance this initial binding. Conversely, introducing a negatively charged residue, such as glutamic acid, has been shown to dramatically decrease the antimicrobial activity of other peptides. mdpi.com
Cysteine Residues: Substitution of the cysteine residues that form the core ICK motif would be detrimental. Studies on other cysteine-rich peptides show that replacing cysteines or altering the disulfide bridge pattern significantly reduces or eliminates biological activity and stability. ubc.canih.gov
Binding Site Residues: Based on sequence alignments with related peptides, aromatic residues like Trp24 and Tyr26 have been suggested as potentially important for chitin-binding. nih.gov Substituting these residues with alanine, for example, would likely diminish the peptide's antifungal activity by reducing its affinity for the fungal cell wall.
Table 2: Predicted Impact of Amino Acid Substitutions in this compound Based on Analogue Studies
| Target Residue/Region | Type of Substitution | Predicted Effect on Activity | Rationale/Example from other AMPs |
| Hydrophobic face of C-terminal β-sheet | Increase hydrophobicity (e.g., Ala to Leu/Phe) | Enhanced antimicrobial activity | Peptides with Leu or Phe substitutions show higher affinity for bacterial membranes and greater activity. nih.gov |
| Any residue | Introduction of negative charge (e.g., Val to Glu) | Dramatically decreased activity | Introduction of a Glu residue significantly reduced the antimicrobial potency of an α-helical peptide. mdpi.com |
| Cysteine residues | Substitution with non-cysteine amino acids (e.g., Cys to Ser/Ala) | Loss of stability and activity | Linearization of tachyplesin via cysteine substitution reduces antimicrobial activity. ubc.ca |
| Potential chitin-binding residues (e.g., Trp, Tyr) | Substitution with non-aromatic residues (e.g., Trp to Ala) | Reduced antifungal activity | Aromatic residues are often key to CH/π interactions involved in carbohydrate binding. rsc.org |
Synthetic Chemistry and Production Methodologies
Strategies for Chemical Synthesis of Tachystatin C
The total synthesis of this compound, a peptide-like molecule, presents considerable challenges due to its complex stereochemistry and the presence of a brominated tryptophan residue linked to a piperidinone core. A key challenge in synthesizing this compound is the precise control over the stereoselective formation of the C3-C4 bond and the stereochemistry at the C6 position of the piperidinone ring.
Several synthetic strategies have been developed to address these complexities. One prominent approach involves a rhodium-catalyzed [4+2] cycloaddition. rsc.orgnih.govnih.gov This method facilitates the construction of the central piperidinone ring with a high degree of diastereoselectivity, which is essential for establishing the correct spatial arrangement of the molecule's substituents. nih.gov This strategy is also valued for its convergent nature, allowing for the introduction of the brominated indole (B1671886) component at a later stage of the synthesis. nih.gov
Development of Methodologies for this compound Analogue Generation
The generation of this compound analogues is fundamental to understanding its structure-activity relationships (SAR), which dictate how the molecule's chemical structure relates to its biological function. By systematically modifying different parts of the this compound molecule, researchers can identify the key features responsible for its activity and potentially design new compounds with enhanced or more specific effects.
Methodologies for creating these analogues often leverage the flexibility of the established synthetic routes. For example, the tryptophan component of this compound is a common target for modification. nih.gov Scientists have synthesized analogues by substituting the bromine atom on the indole ring with other halogens or functional groups to probe the importance of this feature. nih.gov
The piperidinone ring is another key area for analogue development. By altering the substituents on this ring, researchers can investigate the steric and electronic requirements for biological activity. nih.gov The rhodium-catalyzed cycloaddition strategy is particularly useful here, as it allows for a variety of different allenes and alkynes to be used as starting materials, leading to a diverse library of piperidinone cores. nih.gov Such libraries are invaluable for systematic SAR studies. mdpi.com
Potential for Recombinant Production
While chemical synthesis is a powerful tool for producing this compound and its analogues, recombinant production offers a potentially more scalable and sustainable alternative. frontiersin.org This approach involves engineering a host organism, such as the bacterium Escherichia coli or yeast, to produce the compound. frontiersin.orgfrontiersin.org If the biosynthetic gene cluster responsible for producing this compound in its native organism, the horseshoe crab Tachypleus tridentatus, can be identified and transferred to a suitable host, it could enable large-scale, cost-effective production. frontiersin.orgnih.govnih.gov
However, significant hurdles remain. The biosynthesis of halogenated compounds like this compound often requires specialized enzymes that may not function correctly in a different host organism. ubc.ca Furthermore, the complete biosynthetic pathway of this compound has not yet been fully elucidated, which is a critical first step for successful recombinant production. ubc.ca Despite these challenges, the potential for a more efficient and environmentally friendly production method continues to drive research in this area. frontiersin.org The expression of other peptides, such as Tachystatin A, has been achieved in systems like E. coli, suggesting that recombinant production of tachystatins is feasible. biotechniques.com
Advanced Research Methodologies for Tachystatin C Analysis
Spectroscopic Techniques for Structural Determination (e.g., Nuclear Magnetic Resonance, Circular Dichroism)
Spectroscopic methods are fundamental to determining the three-dimensional structure of peptides like Tachystatin C. While detailed structural data for this compound is less prevalent in the literature compared to its counterparts, Tachystatin A and B, the principles of these techniques are universally applicable and have been used extensively on the Tachystatin family.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the high-resolution solution structures of antimicrobial peptides. researchgate.net For the Tachystatin family, two-dimensional NMR (2D-NMR) measurements combined with distance-restrained simulated annealing calculations have been successfully employed to determine the solution structures of Tachystatin A and B. researchgate.netnih.gov This process involves identifying the spin systems of all residues and using sequential assignments to piece together the peptide's backbone and side-chain conformations. researchgate.net The structure for Tachystatin A was found to be a cysteine-stabilized, triple-stranded β-sheet, which creates an amphiphilic fold common in membrane-interacting peptides. researchgate.netnih.gov Although this compound has no significant sequence similarity to Tachystatin A or B, NMR would be the definitive method to resolve its unique structural motif. researchgate.net
Circular Dichroism (CD) Spectroscopy is used to analyze the secondary structure of peptides in solution. nih.gov This technique measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the regular, repeating structures within a peptide, such as α-helices and β-sheets. nih.govsubr.edu CD spectroscopy is particularly effective for monitoring conformational changes in response to environmental factors. nih.govsubr.edu For the Tachystatin family, CD analysis would reveal the predominant secondary structures and could be used to study how this compound's conformation changes upon interaction with membranes or its chitin (B13524) target. For instance, analysis of related peptides has used vacuum-ultraviolet circular dichroism to classify supersecondary structures. researchgate.net
| Technique | Application for Tachystatin Family | Key Findings/Insights |
| Nuclear Magnetic Resonance (NMR) | Determination of high-resolution 3D solution structures of Tachystatin A and B. researchgate.net | Revealed a cysteine-stabilized, triple-stranded β-sheet structure for Tachystatin A. researchgate.netnih.gov Confirmed disulfide bond pairings. researchgate.net |
| Circular Dichroism (CD) | Analysis of peptide secondary structure (e.g., β-sheets). nih.govsubr.edu | Used to assign supersecondary structure classes for related proteins and would be vital for assessing the conformational stability of this compound. researchgate.netsubr.edu |
Mass Spectrometry for Peptide Characterization and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for the precise characterization of peptides like this compound. It provides exact molecular weight data and can be used to verify the amino acid sequence through fragmentation analysis.
Peptide Characterization: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the precise molecular mass of the intact peptide. nih.govasm.org This is a critical first step after purification to confirm the identity and purity of this compound. For example, mass spectrometry analysis of secretions from the horseshoe crab allowed for the identification of numerous peptide and protein fragments, including tachystatins. acs.org
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed for de novo sequencing and sequence verification. In this process, the intact peptide ion (the precursor ion) is isolated and fragmented into smaller pieces (product ions). epfl.ch The fragmentation typically occurs at the peptide bonds, generating characteristic ion series (such as b- and y-ions) where each peak differs by the mass of a single amino acid residue. epfl.chmatrixscience.com Analyzing the mass differences in the resulting MS/MS spectrum allows for the reconstruction of the peptide's amino acid sequence. epfl.ch This methodology, often part of "top-down" or "middle-down" proteomics workflows, allows for the fragmentation of intact or large fragments of a protein, providing detailed structural characterization and confirming the primary sequence while ensuring complete coverage. proteinmetrics.com Such analysis is crucial for verifying the sequence of this compound and identifying any post-translational modifications.
| MS Technique | Purpose | Typical Workflow |
| MALDI-TOF / ESI-MS | Purity assessment and exact molecular weight determination of the intact peptide. nih.govacs.org | The purified peptide is ionized and its mass-to-charge ratio is measured to yield a precise molecular mass. |
| Tandem MS (MS/MS) | Amino acid sequence verification and identification of modifications. epfl.ch | The intact peptide ion is selected (precursor), fragmented via collision-induced dissociation (CID), and the resulting product ions are mass-analyzed to reveal sequence information. matrixscience.comproteinmetrics.com |
Fluorescence-Based Assays for Binding and Localization Studies
Fluorescence-based assays are powerful tools for investigating the binding characteristics and subcellular localization of this compound, providing insights into its mechanism of action.
Direct visualization of this compound's interaction with target cells has been achieved through fluorescence labeling. In a key study, fluorescence-labeled this compound was used to investigate its binding to the budding yeast Candida albicans. The assay revealed that the fluorescence localized specifically to the septum between the mother cell and the bud. This chitin-rich region was preferentially stained, providing strong evidence that chitin is the primary binding target for this compound on the fungal cell wall. The methodology for such studies typically involves conjugating a fluorescent dye, such as Fluorescein isothiocyanate (FITC), to the peptide. nih.gov
In addition to localization, fluorescence can be used to quantify binding events. Fluorescence anisotropy (or fluorescence polarization) assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. edinst.com By labeling this compound with a fluorophore, its binding to targets like chitin or microbial membrane components could be quantified. The binding event would lead to a slower rotation of the peptide-target complex and thus an increase in fluorescence anisotropy, from which binding affinities (dissociation constants) can be calculated. edinst.com
| Assay Type | Methodology | Key Finding for this compound |
| Fluorescence Microscopy | A fluorescent dye (e.g., FITC) is conjugated to this compound, which is then incubated with target cells (e.g., yeast). nih.gov | Labeled this compound specifically binds to the chitin-rich septum of budding yeast, confirming chitin as a primary target. |
| Fluorescence Anisotropy | A small, fluorescently-labeled ligand's (this compound) rotational mobility is measured. Binding to a larger molecule slows this rotation, increasing anisotropy. edinst.com | This technique can be used to quantitatively measure the binding affinity of this compound to its biological targets. |
Advanced Microscopy Techniques for Morphological Assessment
To understand the functional consequences of this compound binding, advanced microscopy techniques are used to visualize the resulting morphological changes in target microorganisms.
Research has shown that tachystatins induce significant morphological alterations in fungi and that this compound, in particular, possesses strong cell lysis activity. Scanning Electron Microscopy (SEM) is a high-resolution imaging technique ideally suited for this purpose. nih.govmdpi.com SEM provides detailed images of the surface topography of cells. In studies of similar antimicrobial peptides, SEM has revealed dramatic effects, including the disruption of cell morphology and the collapse of the cell wall. nih.gov Applying this technique to this compound-treated microbes would allow for direct visualization of its lytic effects on the cellular architecture. Furthermore, studies have noted that tachystatin can cause morphological changes in the nematode C. elegans, which could be assessed with electron microscopy. theses.fr The sample preparation for SEM typically involves fixing the cells with agents like glutaraldehyde, followed by dehydration and coating with a conductive material like gold to enable imaging. nih.govmdpi.com
| Microscopy Technique | Application | Expected Observations for this compound |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of the surface of microbial cells after peptide treatment. nih.govmdpi.com | Visualization of cell wall disruption, pore formation, and complete cell lysis, consistent with its known lytic activity. |
| Fluorescence Microscopy | Visualization of labeled peptide localization on or within cells. stir.ac.ukrsc.org | Confirmation of binding to specific cellular structures (like the fungal septum) prior to or during morphological changes. |
Computational Chemistry and Bioinformatics Approaches for Predictive Modeling
Computational and bioinformatics tools play a vital role in analyzing this compound, from initial identification to predicting its structure, function, and interactions at a molecular level.
Bioinformatics analyses are used to compare the amino acid sequence of this compound with vast protein databases. These comparisons have revealed that this compound shares sequence similarity with several insecticidal neurotoxins found in spider venoms, suggesting a shared evolutionary origin. acs.orgresearchgate.net This approach also helps in identifying conserved domains and structural motifs. For example, analysis predicted that the C-terminus of this compound can form an amphiphilic β-sheet, a structural feature critical for its cytolytic activity. nih.govresearchgate.net
Computational Chemistry , particularly molecular modeling techniques, provides predictive insights into the peptide's behavior.
Molecular Docking can predict the preferred orientation of this compound when it binds to a receptor or target molecule to form a stable complex.
Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. Recent MD simulations have provided powerful insights into the interaction between Tachystatin and key cardiovascular disease-related receptors like ACE2 and CRP. preprints.org These simulations calculate binding affinities (e.g., using MM/PBSA) and analyze structural stability (e.g., RMSD) and key interactions like hydrogen bonds. preprints.org One such study found that Tachystatin exhibits a highly favorable binding energy of -61.58 kcal/mol with the ACE2 receptor, suggesting superior binding capability compared to standard inhibitors. preprints.org This highlights the power of predictive modeling in exploring the therapeutic potential of this compound beyond its antimicrobial role.
| Approach | Application | Examples & Findings |
| Bioinformatics | Sequence homology searches, domain prediction. nih.govacs.org | This compound shows sequence similarity to spider neurotoxins. researchgate.net Its C-terminus is predicted to form an amphiphilic β-sheet essential for lytic function. researchgate.net |
| Molecular Dynamics (MD) Simulations | Modeling peptide-receptor interactions, calculating binding energies, and assessing complex stability. preprints.orgnhr4ces.de | Revealed strong binding affinity of Tachystatin to the ACE2 receptor, with a calculated binding energy of -61.58 kcal/mol, and formation of numerous stabilizing hydrogen bonds. preprints.org |
Future Research Directions and Emerging Avenues
Comprehensive Elucidation of Intracellular Mechanistic Pathways
Future investigations will focus on unraveling the detailed intracellular mechanisms of Tachystatin C. While its ability to lyse cells of the fungus Pichia pastoris and its interaction with microbial membranes are known, the precise cascade of events following initial binding remains to be fully mapped. nih.govresearchgate.net Research is needed to identify the specific intracellular macromolecules and biological processes that this compound targets after membrane translocation. mdpi.com Understanding these pathways, including how the peptide affects organelle function, metabolic processes, and the cell cycle, is crucial. mdpi.com
Computational studies have provided initial insights, showing this compound's strong binding affinity for key receptors involved in cardiovascular diseases, such as ACE2 and MMP9. preprints.orgnih.gov Molecular dynamics simulations have further confirmed the stability of these interactions. preprints.orgnih.gov However, these in silico findings require experimental validation to confirm the functional consequences of these binding events within a cellular context.
Exploration of Synergistic Effects with Other Bioactive Compounds
A significant area of future research involves exploring the synergistic effects of this compound with other bioactive compounds. The potential for enhanced efficacy through combination therapies is a promising strategy to combat microbial resistance and improve therapeutic outcomes.
Studies have already demonstrated that related peptides, like Tachycitin, can act synergistically with other antimicrobial peptides, such as big defensin, to enhance antibacterial activity. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net This precedent suggests that this compound could also exhibit synergistic or additive effects when combined with conventional antibiotics or other antimicrobial peptides. Investigating these combinations against a broad spectrum of pathogens is a logical next step. asm.org Furthermore, the interaction of this compound with components in complex biological environments, such as food hydrolysates, may reveal synergistic activities that are not apparent when the peptide is studied in isolation. nih.gov
Investigation of Broader Biological Roles and Immunomodulatory Activities
Beyond its direct antimicrobial actions, future research will likely investigate the broader biological roles of this compound, particularly its immunomodulatory potential. Many antimicrobial peptides are now recognized as host defense peptides, capable of modulating the innate immune response. nih.govnih.govfrontiersin.org
Tachystatins, as a family, are considered important components of the innate immune system of the horseshoe crab. researchgate.net Research into whether this compound can influence immune cell differentiation, stimulate chemotaxis, or modulate inflammatory pathways, such as those mediated by Toll-like receptors, will be critical. mdpi.comfrontiersin.org Understanding these immunomodulatory functions could open up new therapeutic applications for this compound in inflammatory and immune-related disorders.
Development of Novel Analytical and Synthetic Methodologies
Advancements in analytical and synthetic techniques are paramount for the continued investigation and potential therapeutic development of this compound. The development of more efficient and scalable methods for peptide synthesis is a key challenge that needs to be addressed.
Current research relies on established techniques like two-dimensional nuclear magnetic resonance (NMR) for structural determination. nih.gov However, novel approaches, including advancements in solid-phase peptide synthesis and purification methods like high-performance liquid chromatography (HPLC), will be essential for producing the quantities of high-purity this compound needed for extensive preclinical and clinical studies. researchgate.net Furthermore, developing new analytical methods to study its interactions with biological targets will provide deeper insights into its mechanism of action.
Application of Artificial Intelligence and Machine Learning in Peptide Design
The application of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for the future of this compound research. nih.gov These computational tools can accelerate the design and optimization of novel peptide therapeutics based on the this compound scaffold. mdpi.com
AI algorithms can be trained on large datasets of known antimicrobial peptides to predict the bioactivity, toxicity, and other properties of new peptide sequences. mdpi.comresearchgate.net This allows for the rapid in silico screening of vast numbers of potential this compound analogs with improved efficacy, stability, or target specificity. nih.govmdpi.comresearchgate.net By integrating structural and functional data, AI models can guide the rational design of peptides with enhanced binding capabilities. mdpi.com This data-driven approach has the potential to significantly reduce the time and resources required for the discovery and development of next-generation peptide drugs derived from this compound. nih.gov
Q & A
Q. How is Tachystatin C structurally characterized, and what analytical techniques are recommended for its identification?
this compound, a cysteine-rich antimicrobial peptide, requires multi-modal characterization. Use mass spectrometry (e.g., MALDI-TOF) for molecular weight determination, NMR for tertiary structure analysis, and circular dichroism (CD) to confirm α-helical or β-sheet motifs. For purity validation, combine HPLC with Edman degradation sequencing .
Q. What is the proposed mechanism of action of this compound against microbial pathogens?
Studies suggest this compound disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids. Experimental validation involves liposome leakage assays and fluorescence microscopy to track membrane permeability changes. Compare dose-dependent effects on Gram-positive vs. Gram-negative bacteria to assess selectivity .
Q. How can researchers source this compound for in vitro studies, and what purity standards are critical?
Synthesize this compound via solid-phase peptide synthesis (SPPS) with >95% purity, verified by reverse-phase HPLC. Commercial suppliers should provide batch-specific LC-MS and endotoxin testing data. For reproducibility, document storage conditions (e.g., lyophilized at −80°C) and reconstitution protocols .
Q. What in vitro assays are optimal for quantifying this compound’s antimicrobial activity?
Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Pair with time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Include cytotoxicity assays (e.g., hemolysis in mammalian cells) to evaluate therapeutic indices .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy across studies?
Contradictions often arise from variability in experimental conditions (e.g., pH, ionic strength). Perform meta-analyses of published MICs, stratifying data by bacterial strain, assay type, and buffer composition. Use multivariate regression to identify confounding variables .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Apply nonlinear regression models (e.g., log-logistic) to calculate EC50 values. For high-throughput screening data, use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare treatment groups. Validate assumptions via residual plots and normality tests .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
Systematically mutate residues in the cationic domain and test variants using surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers. Corrogate cytotoxicity and antimicrobial activity to identify lead candidates .
Q. What methodologies validate this compound’s stability under physiological conditions?
Simulate in vivo environments by incubating this compound in serum-containing buffers at 37°C. Monitor degradation via SDS-PAGE and LC-MS over 24–72 hours. Pair with protease inhibition assays to identify vulnerable cleavage sites .
Q. How can computational modeling enhance understanding of this compound’s interactions with host cells?
Use molecular dynamics (MD) simulations to predict binding interfaces with mammalian membranes. Validate predictions via mutagenesis and SPR. Compare free-energy landscapes of wild-type vs. mutant peptides to pinpoint critical residues .
Q. What experimental controls are essential when studying this compound’s immunomodulatory effects?
Include lipopolysaccharide (LPS)-stimulated immune cells as positive controls for cytokine release assays. Use scrambled peptide sequences to distinguish sequence-specific effects from nonspecific interactions. Normalize data to baseline cytokine levels in untreated cells .
Methodological Best Practices
- Data Reproducibility : Document buffer compositions, peptide batches, and instrument calibration protocols to minimize inter-lab variability .
- Ethical Compliance : For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines for animal welfare reporting .
- Literature Gaps : Prioritize comparative studies against other tachyplesin-family peptides to contextualize this compound’s uniqueness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
